PI 103-D8 is a chemical compound that serves as a potent dual inhibitor of phosphatidylinositide 3-kinase and mammalian target of rapamycin complex 1 signaling pathways. These pathways are crucial in various cellular processes, including growth, proliferation, and survival, particularly in cancer cells. The compound is derived from the original PI 103, which has been extensively studied for its therapeutic potential in treating cancers such as acute myeloid leukemia by inhibiting key signaling mechanisms that promote tumor growth and survival .
PI 103-D8 is synthesized through advanced organic chemistry techniques, often involving modifications of existing compounds to enhance efficacy and specificity. The original source of PI 103 was identified in research focused on targeting the phosphatidylinositol 3-kinase pathway, which is frequently activated in many cancers .
PI 103-D8 is classified as a small molecule inhibitor and belongs to the category of pharmaceutical agents specifically targeting intracellular signaling pathways. Its classification is significant due to its mechanism of action and potential applications in oncology.
The synthesis of PI 103-D8 typically involves several organic synthesis techniques, including:
The synthesis process may include using reagents like palladium catalysts for cross-coupling reactions, followed by purification steps involving solvent extraction and recrystallization to achieve high purity levels necessary for biological testing .
The molecular structure of PI 103-D8 can be characterized by its specific arrangement of atoms that define its chemical properties. The compound features a complex arrangement that includes aromatic rings and functional groups conducive to binding with target proteins within the cell.
PI 103-D8 undergoes various chemical reactions that are critical for its function as an inhibitor:
The kinetics of these reactions can be studied using enzyme assays where the inhibition potency is measured under different concentrations of the compound, providing insights into its mechanism of action .
The mechanism by which PI 103-D8 exerts its effects involves inhibition of key signaling pathways:
Research indicates that PI 103-D8 induces G1 phase cell cycle arrest in various leukemic cell lines, showcasing its potential as a therapeutic agent against cancers characterized by aberrant activation of these pathways .
PI 103-D8 typically appears as a crystalline solid with specific melting points and solubility characteristics in organic solvents.
The chemical properties include:
Relevant data on these properties can often be found in chemical databases or literature reporting on similar compounds .
PI 103-D8 has significant applications in scientific research, particularly in oncology. Its uses include:
PI 103-D8 features the core chemical scaffold of PI-103 (C₁₉H₁₆N₄O₃) with systematic replacement of eight hydrogen atoms with deuterium at the morpholine ring. Its molecular formula is C₁₉H₈D₈N₄O₃, yielding a molecular weight of 356.4 g/mol compared to 348.4 g/mol for non-deuterated PI-103. The structural framework consists of:
The deuterium atoms are incorporated at the carbon positions adjacent to oxygen and nitrogen within the morpholine moiety, locations prone to oxidative metabolism in the parent compound. This strategic deuteration preserves the molecule's stereoelectronic properties while altering bond dissociation energies critical for enzymatic processing [1] [8].
Table 1: Molecular Characteristics of PI 103-D8 vs. PI-103
Characteristic | PI 103-D8 | PI-103 |
---|---|---|
Molecular Formula | C₁₉H₈D₈N₄O₃ | C₁₉H₁₆N₄O₃ |
Molecular Weight | 356.4 g/mol | 348.4 g/mol |
Deuterium Positions | Morpholine ring (C₂,₃,₅,₆-H → D) | None |
IUPAC Name | 3-[6-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol | 3-[6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol |
InChI Key | XKFBHPAFQHPEJT-HZLEQKQBSA | XKFBHPAFQHPEJT-UHFFFAOYSA |
The synthesis of PI 103-D8 involves multi-step organic transformations with deuterium introduced at advanced intermediates:
The deuterated morpholine precursor is synthesized independently through catalytic exchange or reduction of deuterated dicarbonyl compounds, ensuring high isotopic enrichment. The synthetic route emphasizes regioselective deuteration only at positions influencing metabolic stability without altering the pharmacophore [4] [8].
PI 103-D8 exhibits solubility and stability characteristics mirroring its parent compound with minor deuterium-induced differences:
Table 2: Solubility Profile of PI 103-D8
Solvent | Solubility (25°C) | Practical Handling Considerations |
---|---|---|
DMSO | 24 mg/mL (68.89 mM) | Preferred solvent for stock solutions; stable frozen aliquots |
Water | <1 mg/mL | Requires cosolvents (e.g., PEG, cyclodextrins) for biological studies |
Ethanol | <1 mg/mL | Not suitable for dissolution; precipitates upon dilution |
PBS (pH 7.4) | <0.1 mg/mL | Requires surfactant-assisted dispersion for in vitro assays |
The deuterium substitution minimally impacts ionization constants (pKa remains ~7.1 for morpholine nitrogen and ~9.8 for phenolic hydroxyl) but may influence crystalline packing density as evidenced by differential scanning calorimetry thermograms [1].
PI-103 emerged as a first-in-class dual PI3K/mTOR inhibitor with exceptional biochemical potency but clinically limiting pharmacokinetics:
PI 103-D8 was developed specifically to address these limitations while preserving the parent compound's target engagement profile. Biochemical assays confirm identical kinase selectivity patterns between PI-103 and PI 103-D8, validating retention of target inhibition despite deuteration [1] [8].
Deuterium incorporation leverages the kinetic isotope effect (KIE) to attenuate metabolism at vulnerable sites:
Alternative strategies like boron-containing bioisosteres (e.g., PI-103BE) demonstrate complementary approaches, where a boronate ester replaces the phenolic hydroxyl group. This modification enhances oral bioavailability through distinct mechanisms but yields different metabolite profiles. PI-103BE achieves 76% oral bioavailability in mice but generates a boronic acid intermediate rather than directly reconstituting PI-103 [4].
Table 3: Deuterated Kinase Inhibitors in Preclinical Development
Compound | Deuteration Sites | Target Profile | Key Pharmacokinetic Improvement |
---|---|---|---|
PI 103-D8 | Morpholine ring | Pan-PI3K/mTOR/DNA-PK | 100× ↑ oral AUC vs. PI-103 |
Deudelvig | Benzyl positions | JAK1/2 | 5× ↑ plasma half-life |
CXD-1032 | Piperazine ring | BET bromodomains | 3× ↑ brain penetration |
LXH-2201 | Methyl group | EGFR T790M | 8× ↓ clearance rate |
The strategic deuteration exemplified by PI 103-D8 represents a rational approach to prolonging exposure of tool compounds for in vivo target validation studies, particularly where rapid metabolism confounds pharmacological assessment. While not a universal solution to pharmacokinetic challenges, it offers a complementary strategy to prodrug approaches and formulation optimization for specialized research applications [1] [4] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9